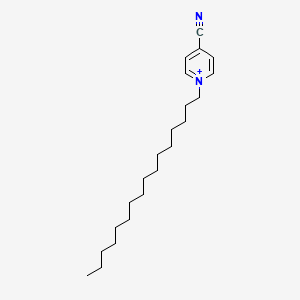
3-Methyl-5-propylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-propylpyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom this compound is a derivative of pyridine, where the methyl group is attached to the third carbon and the propyl group is attached to the fifth carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-5-propylpyridine can be synthesized through several methods. One common approach involves the reaction of acrolein with ammonia in the presence of a heterogeneous catalyst. This reaction proceeds through a multistep process, culminating in cyclization to form the pyridine ring . Another method involves the reaction of acrolein, propionaldehyde, and ammonia, which provides better control over the product distribution .
Industrial Production Methods
Industrial production of this compound typically involves the use of acrolein and ammonia as starting materials. The reaction is carried out in the gas phase over an oxide-based catalyst, leading to the formation of the desired pyridine derivative along with water as a byproduct . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-propylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-propylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-propylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine: A positional isomer with the methyl group attached to the third carbon of the pyridine ring.
5-Methyl-2-propylpyridine: Another isomer with different substitution patterns on the pyridine ring.
Uniqueness
3-Methyl-5-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Propiedades
Número CAS |
53957-26-9 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
3-methyl-5-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
HVSAUQKNIJRYSR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)




![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)



